molecular formula C23H15ClN6S B12758456 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl- CAS No. 109322-21-6

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-

Cat. No.: B12758456
CAS No.: 109322-21-6
M. Wt: 442.9 g/mol
InChI Key: TXVYWKMQBHEBNT-UHFFFAOYSA-N
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Description

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a triazole ring with an indoloquinoxaline moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide. The indoloquinoxaline moiety can be synthesized separately through condensation reactions involving indole and quinoxaline derivatives. The final step involves coupling these two moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and indoloquinoxaline-based molecules. These compounds may share some structural features and biological activities but differ in their specific properties and applications.

Uniqueness

What sets “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-phenyl-” apart is its unique combination of a triazole ring and an indoloquinoxaline moiety. This structural uniqueness may confer specific biological activities and make it a valuable compound for scientific research.

Properties

CAS No.

109322-21-6

Molecular Formula

C23H15ClN6S

Molecular Weight

442.9 g/mol

IUPAC Name

3-[(2-chloroindolo[2,3-b]quinoxalin-6-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H15ClN6S/c24-14-10-11-17-18(12-14)25-21-16-8-4-5-9-19(16)29(22(21)26-17)13-20-27-28-23(31)30(20)15-6-2-1-3-7-15/h1-12H,13H2,(H,28,31)

InChI Key

TXVYWKMQBHEBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53

Origin of Product

United States

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